
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide, also known as ML347, is a small molecule inhibitor that has been developed as a tool compound for studying the function of the protein TAK1 (Transforming Growth Factor-β-Activated Kinase 1). TAK1 is a key mediator of several signaling pathways involved in inflammation, immune response, and cell survival.
Mécanisme D'action
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide inhibits TAK1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the suppression of signaling pathways involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. In addition, N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide is a useful tool compound for studying the function of TAK1 in various cellular and animal models. However, its specificity for TAK1 is limited, as it has been shown to inhibit other kinases at higher concentrations. In addition, N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
For the use of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide include the development of more specific TAK1 inhibitors and the investigation of its potential therapeutic applications in inflammatory diseases and cancer. In addition, the use of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment. Finally, the development of more soluble analogs of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide may improve its utility in experimental settings.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide involves the reaction of 4-methoxybenzylamine with 4-nitrophenylacetic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (N,N-dimethylformamide). The resulting intermediate is then treated with ethanediamine to yield N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been used as a tool compound to study the function of TAK1 in various cellular and animal models. TAK1 is involved in the activation of several signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, the MAPK (mitogen-activated protein kinase) pathway, and the JNK (c-Jun N-terminal kinase) pathway. N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit TAK1 activity in vitro and in vivo, leading to the suppression of downstream signaling pathways.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-24-14-8-2-11(3-9-14)10-17-15(20)16(21)18-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBPXDBNQEMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)
![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
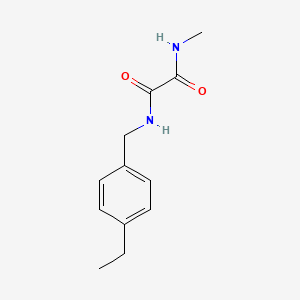
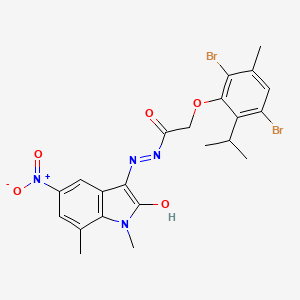
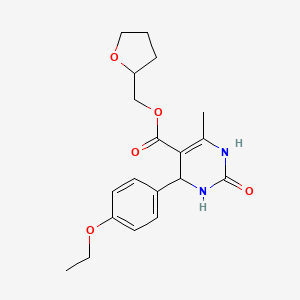
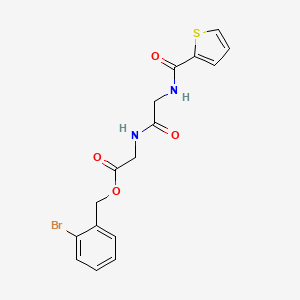
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
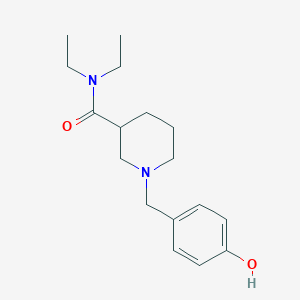
![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5234908.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)